2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
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Overview
Description
2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative under specific conditions. One common method involves using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its potential use in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethoxy-N-(5-nitro-2-pyridinyl)benzamide
- 2,4-dimethoxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide
Uniqueness
Compared to similar compounds, 2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide stands out due to its unique structural features, such as the presence of the phenylprop-2-enylidene group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-10-11-16(17(13-15)23-2)18(21)20-19-12-6-9-14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21)/b9-6+,19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAYVQJEHIKOGM-YKIVCEQRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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